Prifinium Bromide vs. Hyoscine N-Butylbromide: In Vivo Colonic Antispasmodic Potency (ED50) in Canine Model
In an anesthetized canine model of acetylcholine-induced colonic contraction, prifinium bromide demonstrated approximately 4-fold greater potency than hyoscine N-butylbromide as measured by ED50 values [1]. Additionally, the duration of antispasmodic action at the ED50 dose was approximately 3-fold longer for prifinium bromide [1].
| Evidence Dimension | Colonic antispasmodic potency (ED50, inhibitory effect on acetylcholine-induced contraction) |
|---|---|
| Target Compound Data | ED50 = 3.1 μg/kg; duration of action at ED50 ≈ 30 minutes |
| Comparator Or Baseline | Hyoscine N-butylbromide: ED50 = 12.3 μg/kg; duration of action at ED50 ≈ 10 minutes |
| Quantified Difference | 4.0-fold higher potency (3.1 vs. 12.3 μg/kg); 3.0-fold longer duration of action |
| Conditions | Anesthetized dogs; acetylcholine-induced colonic contraction; intravenous administration |
Why This Matters
For researchers modeling colonic smooth muscle pharmacology, prifinium bromide offers higher potency and extended duration compared with hyoscine butylbromide, enabling lower dosing requirements or prolonged experimental windows in canine and translational studies.
- [1] Sasaki D, et al. Effect of antispasmodic drugs on colonic motility. Part I: Laboratory study of the dog. Int J Clin Pharmacol Ther Toxicol. 1984;22(7):333-7. PMID: 6147311. View Source
